

Introduction: The Role of Activated PEG Linkers in Drug Development

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Compound of Interest

Compound Name:	2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol
CAS No.:	63134-26-9
Cat. No.:	B3147789

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PEGylation has emerged as a premier strategy for optimizing the therapeutic potential of biologics.[1] The process involves the attachment of one or more PEG chains to a biomolecule, effectively increasing its hydrodynamic radius. This steric hindrance shields the protein from proteolytic enzymes and reduces renal clearance, prolonging its presence in systemic circulation.[2] Furthermore, the hydrophilic nature of the PEG polymer can enhance the solubility of proteins that are otherwise difficult to formulate.[2]

The success of a PEGylation strategy is critically dependent on the chemistry used for conjugation. "Activated" PEGs are polymers that have been chemically modified at their terminal ends to contain a reactive group. This group is designed to react with specific functional groups on the target biomolecule, such as the ϵ -amino group of lysine residues or the N-terminal α -amino group.[1][2]

Among the various activating groups, the 4-nitrophenyl carbonate moiety has proven to be highly effective. The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction with nucleophilic primary amines to form a highly stable carbamate (urethane) linkage.[3][4] 4-

Nitrophenyl triethylene glycol ether is a short, discrete (monodisperse) PEG linker featuring this activation chemistry, making it an ideal tool for applications requiring precise control over linker length and conjugation stoichiometry.

Physicochemical and Structural Properties

Understanding the fundamental properties of 4-Nitrophenyl triethylene glycol ether is essential for its effective use. The molecule consists of a triethylene glycol (TEG) backbone, which provides hydrophilicity and a defined spatial separation, capped at one end with a 4-nitrophenyl carbonate group for amine reactivity. The other end typically possesses a terminal hydroxyl group, though it can be modified for further functionalization.

Chemical Structure

The structure combines the TEG core with the reactive 4-nitrophenyl carbonate headgroup.

Caption: Chemical Structure of 4-Nitrophenyl triethylene glycol ether.

Physicochemical Data

The properties of this linker are derived from its constituent parts: the hydrophilic and flexible TEG chain and the aromatic nitrophenyl carbonate group.

Property	Value	Source/Rationale
Molecular Formula	C ₁₃ H ₁₇ NO ₈	Derived from structure
Molecular Weight	315.28 g/mol	Derived from formula
Appearance	Expected to be a colorless to pale yellow oil or solid	Based on properties of similar PEG derivatives[3]
Solubility	Soluble in water and many organic solvents (DCM, THF, DMF, Acetone)	TEG is highly water-soluble; the overall molecule retains this character.[5][6]
Stability	Stable under anhydrous conditions. Hydrolytically unstable, especially at neutral to high pH.	The 4-nitrophenyl carbonate is susceptible to hydrolysis, a key feature for its reactivity.[4]

Synthesis and Characterization

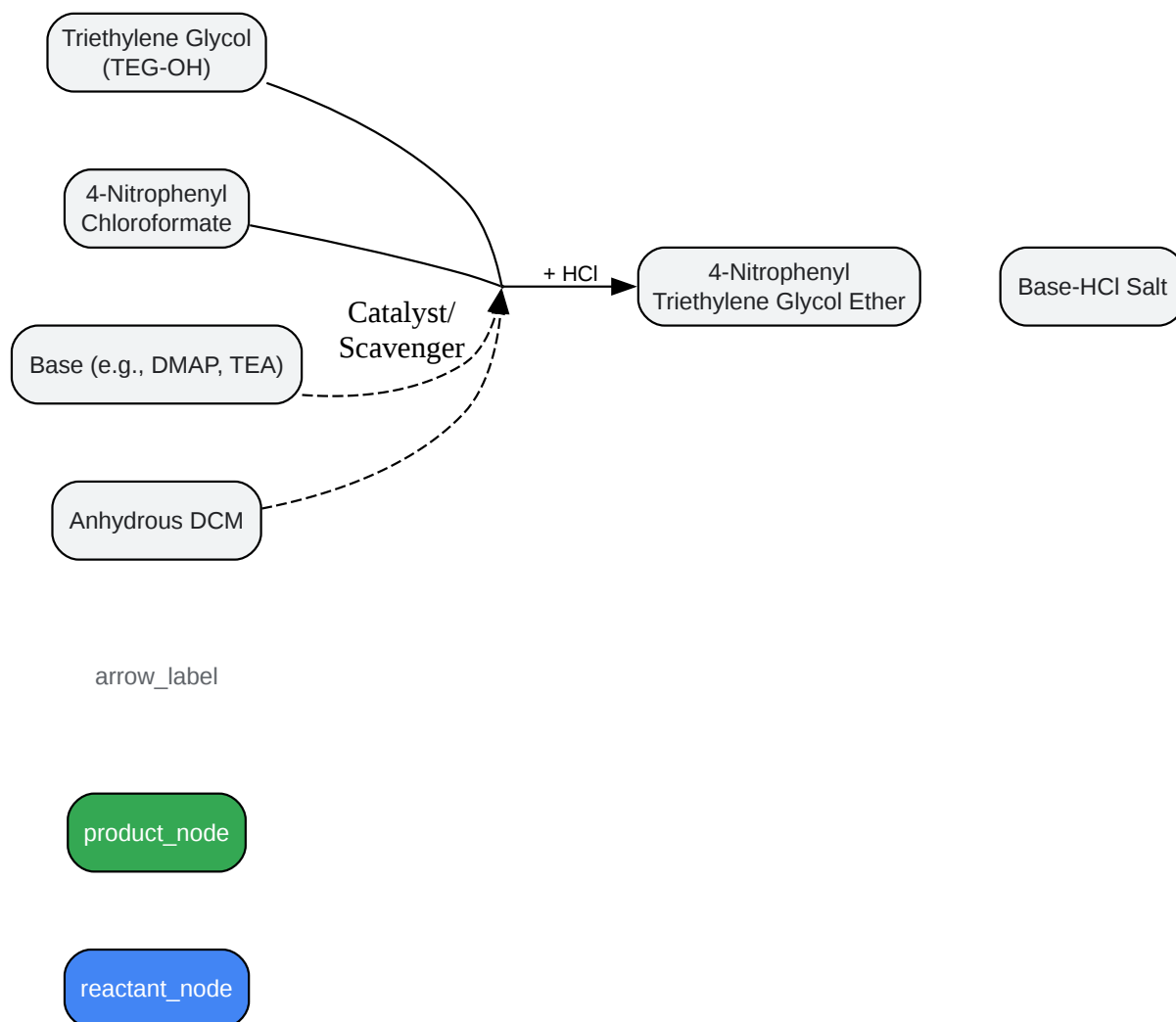
The synthesis of 4-Nitrophenyl triethylene glycol ether is typically achieved by activating the terminal hydroxyl group of triethylene glycol with 4-nitrophenyl chloroformate. This reaction is straightforward but requires careful control of conditions to prevent side reactions and ensure high yield and purity.

Synthesis Mechanism and Rationale

The core reaction involves the nucleophilic attack of a hydroxyl group from triethylene glycol on the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. A non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to catalyze the reaction and to scavenge the hydrochloric acid byproduct.[7]

Causality Behind Experimental Choices:

- **Solvent:** An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used. This is critical because protic solvents (like water or alcohols) would compete in the reaction, hydrolyzing the chloroformate starting material.[7]
- **Anhydrous Conditions:** All glassware, solvents, and reactants must be rigorously dried. The presence of water leads to the formation of bis(4-nitrophenyl) carbonate and hydrolysis of the desired product.[8]
- **Temperature:** The reaction is typically run at room temperature. While gentle heating can increase the rate, it can also promote side reactions.[7]
- **Base/Catalyst:** DMAP is a highly effective acylation catalyst, often providing faster and cleaner reactions than TEA alone.[7] It functions by forming a more reactive acylium intermediate.



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Caption: Synthesis scheme for 4-Nitrophenyl triethylene glycol ether.

Detailed Synthesis Protocol

This protocol is adapted from established methods for activating polyethylene glycols.[7][8]

- Preparation: Dry triethylene glycol (1.0 eq) by azeotropic distillation with toluene or by drying over molecular sieves. All glassware should be flame-dried or oven-dried and assembled

under an inert atmosphere (Nitrogen or Argon).

- **Dissolution:** Dissolve the dried triethylene glycol and 4-dimethylaminopyridine (DMAP, 1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
- **Reactant Addition:** Dissolve 4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM and add it to the addition funnel.
- **Reaction:** Cool the flask containing the TEG solution to 0°C in an ice bath. Add the 4-nitrophenyl chloroformate solution dropwise over 30-60 minutes with vigorous stirring.
- **Incubation:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:**
 - Filter the reaction mixture to remove the precipitated DMAP-HCl salt.
 - Wash the filtrate sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:**
 - Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
 - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
 - Alternatively, for larger PEG analogues, purification can be achieved by precipitation. Dissolve the crude product in a minimal amount of DCM and precipitate by adding it dropwise to a large volume of cold diethyl ether with stirring.[8]

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step.

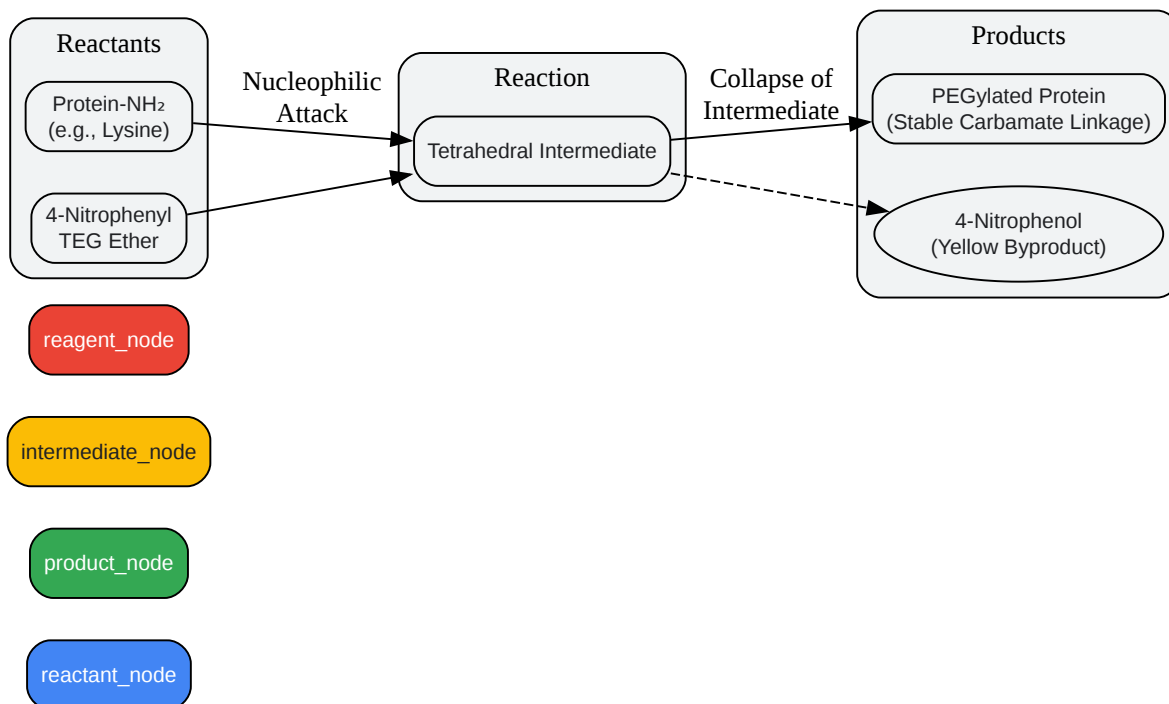
- **¹H-NMR Spectroscopy:** This is the primary method for structural confirmation. The spectrum should show characteristic peaks for the triethylene glycol backbone (typically a complex multiplet around 3.6-3.8 ppm), distinct aromatic protons from the nitrophenyl group (two doublets around 7.4 ppm and 8.3 ppm), and methylene protons adjacent to the carbonate linkage (around 4.4 ppm).^{[9][10]} Comparing the integration of the aromatic protons to the TEG backbone protons allows for confirmation of successful functionalization.
- **Mass Spectrometry (ESI-MS):** Provides confirmation of the molecular weight of the product.
- **Functional Assay (Self-Validation):** The degree of activation can be quantitatively determined. A known amount of the product is hydrolyzed with a base (e.g., 0.1 M NaOH), and the absorbance of the released 4-nitrophenolate is measured at ~405 nm.^[8] Using the known extinction coefficient ($\epsilon \approx 18,000 \text{ M}^{-1}\text{cm}^{-1}$), the concentration of the active carbonate can be calculated, thus validating the synthesis.

Application in Amine-Reactive Bioconjugation

The primary utility of 4-Nitrophenyl triethylene glycol ether is as an amine-reactive PEGylating agent. It readily reacts with primary amines on proteins and peptides to form stable carbamate bonds.

Mechanism of Conjugation

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the 4-nitrophenolate anion, a highly stabilized and excellent leaving group.



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Caption: Workflow for protein conjugation using 4-nitrophenyl TEG ether.

Experimental Protocol: Protein PEGylation

- **Buffer Preparation:** Prepare a conjugation buffer, typically 100 mM sodium phosphate or sodium bicarbonate, at a pH of 7.5-8.5. The choice of pH is a critical parameter; higher pH increases the rate of conjugation but also increases the rate of competing hydrolysis of the activated PEG.[4]
- **Reactant Preparation:** Dissolve the protein to be modified in the conjugation buffer to a final concentration of 1-10 mg/mL. Dissolve the 4-Nitrophenyl triethylene glycol ether in a small amount of a water-miscible organic solvent (like DMF or DMSO) before adding it to the protein solution to prevent precipitation.

- **Conjugation Reaction:** Add the activated PEG solution to the protein solution with gentle stirring. A molar excess of the PEG reagent (e.g., 5- to 50-fold) is typically used to drive the reaction.
- **Incubation:** Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by the appearance of a yellow color from the released 4-nitrophenol.
- **Quenching:** Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining activated PEG.
- **Purification:** Remove the unreacted PEG, released 4-nitrophenol, and quenching agent from the PEGylated protein conjugate. Common methods include:
 - **Size Exclusion Chromatography (SEC):** Separates molecules based on size, effectively separating the larger PEG-protein conjugate from smaller reactants.
 - **Ion Exchange Chromatography (IEX):** PEGylation often changes the overall charge of the protein, allowing for separation from the unmodified protein.
 - **Dialysis or Tangential Flow Filtration (TFF):** Used for buffer exchange and removal of small molecule impurities.

Safety and Handling

Safe handling of 4-Nitrophenyl triethylene glycol ether and its precursors is paramount.

Compound	Key Hazards	Recommended Precautions
Triethylene Glycol	Low acute toxicity. May cause slight skin or eye irritation.[11]	Wear standard PPE (gloves, safety glasses). Handle with good industrial hygiene.[12]
4-Nitrophenyl Chloroformate	Corrosive, toxic, and a lachrymator. Reacts with water.	Handle only in a chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and chemical splash goggles. Keep away from moisture.
4-Nitrophenol	Toxic if swallowed, harmful in contact with skin or if inhaled. May cause organ damage through prolonged exposure. [13]	Avoid creating dust. Use in a well-ventilated area. Wear appropriate PPE.
Final Product	Assumed to have hazards associated with the 4-nitrophenyl group. Susceptible to hydrolysis.	Handle with gloves and eye protection. Store in a cool, dry, dark place under an inert atmosphere.

Conclusion

4-Nitrophenyl triethylene glycol ether stands as a valuable and versatile tool in the field of bioconjugation. Its well-defined structure, reliable amine-reactive chemistry, and the hydrophilic properties imparted by the TEG backbone make it an excellent choice for researchers aiming to enhance the therapeutic properties of proteins and peptides. By understanding the principles behind its synthesis, characterization, and application, scientists can effectively implement this linker to develop next-generation biologics with improved stability, solubility, and pharmacokinetic profiles, ultimately accelerating the journey from laboratory discovery to clinical impact.

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